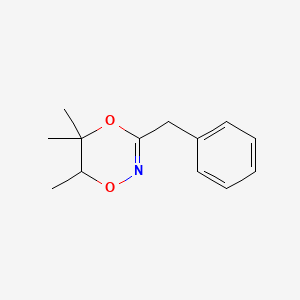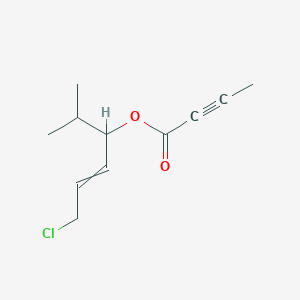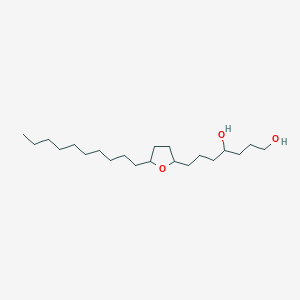
7-(5-Decyloxolan-2-YL)heptane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(5-Decyloxolan-2-YL)heptane-1,4-diol is an organic compound characterized by its unique molecular structure, which includes a heptane backbone with a decyloxolan ring and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol typically involves the following steps:
Formation of the Decyloxolan Ring: The decyloxolan ring can be synthesized through the cyclization of a suitable precursor, such as a decyl-substituted diol, under acidic or basic conditions.
Attachment to the Heptane Backbone: The decyloxolan ring is then attached to a heptane backbone through a series of reactions, including esterification and reduction.
Introduction of Hydroxyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-(5-Decyloxolan-2-YL)heptane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
7-(5-Decyloxolan-2-YL)heptane-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 7-(5-Decyloxolan-2-YL)heptane-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The decyloxolan ring can also interact with hydrophobic regions of biomolecules, affecting their function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
7-(5-Octyloxolan-2-YL)heptane-1,4-diol: Similar structure with an octyl group instead of a decyl group.
7-(5-Dodecyloxolan-2-YL)heptane-1,4-diol: Similar structure with a dodecyl group instead of a decyl group.
Uniqueness
7-(5-Decyloxolan-2-YL)heptane-1,4-diol is unique due to its specific decyloxolan ring and the presence of two hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthetic chemistry and material science.
Propiedades
Número CAS |
143084-64-4 |
|---|---|
Fórmula molecular |
C21H42O3 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
7-(5-decyloxolan-2-yl)heptane-1,4-diol |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-14-20-16-17-21(24-20)15-10-12-19(23)13-11-18-22/h19-23H,2-18H2,1H3 |
Clave InChI |
HWPCQGCANKCDOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1CCC(O1)CCCC(CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-[1,3]Thiazolo[5,4-g][3]benzazepine](/img/structure/B12546865.png)
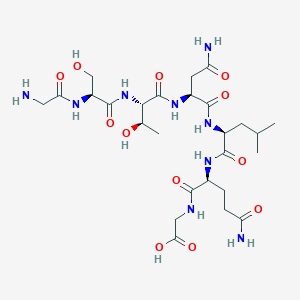
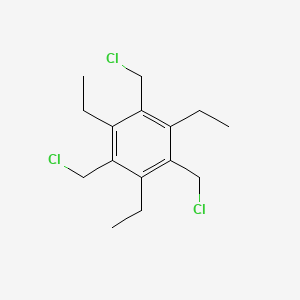

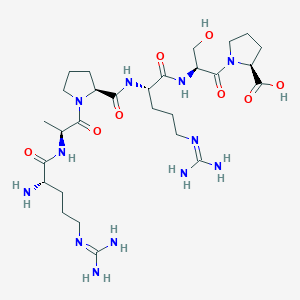
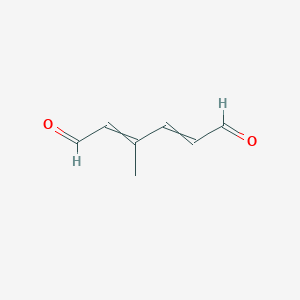

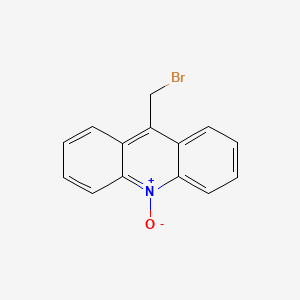
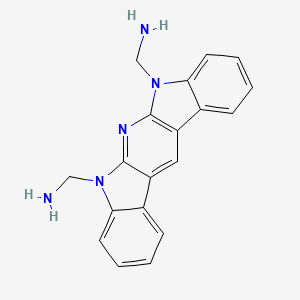
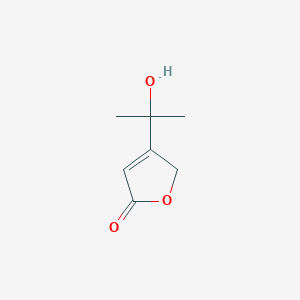
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
